2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate
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Overview
Description
2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a fascinating chemical compound with a unique structure that combines a difluoroaniline moiety with a thiophene ring.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the development of organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Preparation Methods
The synthesis of 2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves several key steps. One common synthetic route includes the condensation of 2,6-difluoroaniline with an appropriate oxoethyl ester, followed by cyclization to form the thiophene ring. The reaction conditions typically involve the use of a strong base such as potassium tert-butoxide under microwave irradiation . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles (e.g., amines, thiols) leading to substituted products.
Mechanism of Action
The mechanism of action of 2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The difluoroaniline moiety can interact with enzymes or receptors, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
[2-(2,6-Difluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate: Similar structure but with a different substitution pattern on the thiophene ring.
2,6-Difluoroanilino(oxo)acetic acid: Contains the difluoroaniline moiety but lacks the thiophene ring.
The uniqueness of 2-((2,6-Difluorophenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate lies in its combination of the difluoroaniline and thiophene moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(2,6-difluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO3S/c1-8-5-6-21-13(8)14(19)20-7-11(18)17-12-9(15)3-2-4-10(12)16/h2-6H,7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFZPZOLQGIBNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NC2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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